(2R)-4-Acetamido-2-methylbutyl acetate
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Overview
Description
(2R)-4-Acetamido-2-methylbutyl acetate is an organic compound with a specific stereochemistry, characterized by the presence of an acetamido group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Acetamido-2-methylbutyl acetate typically involves the esterification of (2R)-4-Acetamido-2-methylbutanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include heating the reactants under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide a more sustainable and scalable method for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Acetamido-2-methylbutyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2R)-4-Acetamido-2-methylbutanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include (2R)-4-Acetamido-2-methylbutanol, acetic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R)-4-Acetamido-2-methylbutyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of (2R)-4-Acetamido-2-methylbutyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The acetate ester can also undergo hydrolysis, releasing acetic acid, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2R)-4-Acetamido-2-methylbutanol: The alcohol counterpart of the acetate ester.
(2R)-4-Acetamido-2-methylbutanoic acid: The carboxylic acid derivative.
N-Acetyl-L-leucine: A structurally similar compound with an acetamido group and a branched aliphatic chain .
Uniqueness
(2R)-4-Acetamido-2-methylbutyl acetate is unique due to its specific stereochemistry and the presence of both an acetamido group and an acetate ester. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
404849-98-5 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
[(2R)-4-acetamido-2-methylbutyl] acetate |
InChI |
InChI=1S/C9H17NO3/c1-7(6-13-9(3)12)4-5-10-8(2)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
MBSKIBXQRSIZGG-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CCNC(=O)C)COC(=O)C |
Canonical SMILES |
CC(CCNC(=O)C)COC(=O)C |
Origin of Product |
United States |
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